molecular formula C24H27N5O4S B12719113 Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-4-methyl-N-(3-morpholinopropyl)-1-phenyl-, 5,5-dioxide CAS No. 81761-82-2

Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-4-methyl-N-(3-morpholinopropyl)-1-phenyl-, 5,5-dioxide

Cat. No.: B12719113
CAS No.: 81761-82-2
M. Wt: 481.6 g/mol
InChI Key: KOBPHRCGPWYCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c][1,2]benzothiazine class of heterocyclic molecules, characterized by a fused tricyclic core consisting of a pyrazole ring, a benzothiazine ring, and a sulfone group (5,5-dioxide). The substituents include a 4-methyl group, a phenyl ring at position 1, and a 3-morpholinopropyl carboxamide moiety at position 2.

Properties

CAS No.

81761-82-2

Molecular Formula

C24H27N5O4S

Molecular Weight

481.6 g/mol

IUPAC Name

4-methyl-N-(3-morpholin-4-ylpropyl)-5,5-dioxo-1-phenylpyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide

InChI

InChI=1S/C24H27N5O4S/c1-27-23-21(24(30)25-12-7-13-28-14-16-33-17-15-28)26-29(18-8-3-2-4-9-18)22(23)19-10-5-6-11-20(19)34(27,31)32/h2-6,8-11H,7,12-17H2,1H3,(H,25,30)

InChI Key

KOBPHRCGPWYCAB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C3S1(=O)=O)N(N=C2C(=O)NCCCN4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Formation of Benzothiazine Core

  • Starting from saccharine sodium or related benzisothiazole precursors, an esterification is performed in dry dimethylformamide (DMF) to introduce an ester group at the nitrogen atom.
  • A ring-expansion reaction under anhydrous conditions converts the five-membered benzisothiazole ring into a six-membered benzothiazine ring.
  • N-methylation is then carried out to obtain the 1,2-benzothiazine-3-carboxylate intermediate.

Alkylation to Install N-Substituents

  • The pyrazolobenzothiazine intermediate is subjected to alkylation using alkylating agents such as 3-(morpholinopropyl) halides.
  • The reaction is typically performed in dry acetonitrile with potassium carbonate as a base under reflux conditions.
  • Control of molar ratios allows selective monoalkylation at the nitrogen atom.
  • The reaction duration ranges from 24 to 40 hours depending on the alkylating agent and desired substitution pattern.

Oxidation to 5,5-Dioxide

  • The final oxidation step converts the benzothiazine sulfur atom to the sulfone (5,5-dioxide) form.
  • This is often achieved using oxidizing agents under controlled conditions to ensure high purity and yield.

Reaction Conditions and Catalysts

  • The ring expansion and methylation steps are conducted in DMF at temperatures between 90°C and 150°C for 2 to 7 hours.
  • Condensation reactions are performed under nitrogen atmosphere to prevent oxidation and color formation.
  • Use of adsorbents such as silica gel, calcium chloride, or potassium carbonate during condensation prevents azeotrope formation and improves yield.
  • Refluxing in solvents like o-xylene at 140-144°C is common for condensation and alkylation steps.
  • Catalysts and adsorbents facilitate high purity and yield, avoiding coloration and side reactions.

Purification and Characterization

  • After synthesis, the reaction mixtures are cooled to 0-5°C to precipitate the product.
  • Crystals are filtered, washed with solvents such as hexane or methanol, and dried.
  • Recrystallization from absolute ethanol is used to obtain pure compounds.
  • Characterization is performed using melting point determination, NMR (1H and 13C), FTIR, and high-resolution mass spectrometry (HRMS).

Summary Table of Key Preparation Steps

Step Reagents/Conditions Temperature Time Notes
Esterification Saccharine sodium, dry DMF Room temp to 50°C Several hours Introduces ester group at nitrogen
Ring Expansion Anhydrous conditions 90-150°C 2-7 hours Converts benzisothiazole to benzothiazine
N-Methylation Methylating agent, DMF 90-150°C 2-7 hours Forms 1,2-benzothiazine-3-carboxylate
Pyrazole Introduction Hydrazine monohydrate, ethanol reflux Reflux (~78°C) 24 hours Forms pyrazolobenzothiazine core
Alkylation Alkylating agent (e.g., 3-morpholinopropyl halide), K2CO3, acetonitrile reflux Reflux (~82°C) 24-40 hours Selective N-alkylation
Oxidation to Sulfone Oxidizing agent (e.g., peracids) Controlled temp Variable Converts sulfur to 5,5-dioxide
Purification Cooling, filtration, recrystallization 0-5°C - Ensures high purity

Research Findings on Preparation Efficiency

  • The use of adsorbents and catalysts during condensation and alkylation steps significantly improves yield and purity, reducing solvent usage by up to four times compared to traditional methods.
  • Controlled temperature and nitrogen atmosphere prevent unwanted side reactions and color formation.
  • The multi-step synthesis without coupling reagents is economical and scalable for industrial production.
  • Yields for key intermediates and final products typically range from 60% to 90%, with melting points consistent with high purity crystalline solids.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Biological Activities

Research indicates that Pyrazolo(4,3-c)(1,2)benzothiazine derivatives exhibit significant biological activities:

Anti-inflammatory Activity :

  • The compound has shown potential in inhibiting inflammatory processes by interacting with specific enzymes such as cyclooxygenase (COX) and other pro-inflammatory mediators. Preliminary studies suggest that it may effectively reduce inflammation in vivo .

Anti-cancer Properties :

  • Various derivatives have demonstrated promise as anti-cancer agents. Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways and inhibition of tumor growth . Notably, one derivative exhibited over 70% inhibition of proliferation in breast cancer cells after 48 hours of treatment .

Monoamine Oxidase Inhibition :

  • Some derivatives are potent inhibitors of monoamine oxidases (MAO), which are significant for treating neurological disorders. For example, a specific derivative was identified as a very potent MAO-A inhibitor with an IC50 value of 0.003±0.0007μM0.003\pm 0.0007\,\mu M .

Anti-HIV Activity :

  • A series of derivatives have been synthesized and screened for anti-HIV activity, showing promising results with effective concentrations (EC50) below 20μM20\,\mu M. Thirteen out of fifteen compounds demonstrated significant inhibitory effects against HIV-1 .

Case Study: MAO Inhibition

In a focused study on the inhibition of monoamine oxidases (MAO), derivatives of Pyrazolo(4,3-c)(1,2)benzothiazine were synthesized and evaluated. Compound 3b was highlighted for its potent MAO-A inhibition capability with an IC50 value indicating strong potential for developing new therapeutic agents targeting neurological disorders such as depression and Parkinson's disease .

Case Study: Anti-HIV Activity

A series of pyrazolobenzothiazine-based hydrazones were synthesized for their anti-HIV activity. The efficacy of these compounds was evaluated against HIV-1; results showed significant inhibitory effects indicating their potential as leads in antiviral drug development .

Mechanism of Action

The mechanism of action of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-4-methyl-N-(3-morpholinopropyl)-1-phenyl-, 5,5-dioxide would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to a cascade of molecular events that result in its observed effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Benzothiazine Cores

  • 1-(3-Fluorophenyl)-4-methyl-N-phenyl-1,4-dihydropyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide 5,5-Dioxide (Compound 3, ): Structural Differences: The morpholinopropyl chain in the target compound is replaced by a phenyl group. A 3-fluorophenyl substituent is present at position 1. Physical Properties: Melting point (202–204°C) and NMR data (δ 3.25 ppm for NCH3) suggest similar stability to the target compound, though solubility may vary due to the absence of the morpholine group .
  • N-[4-(Amino-2-oxoethoxy)phenyl] Derivative (Compound 4, ): Structural Differences: Incorporates a 2-(4-aminophenoxy)acetamide side chain instead of morpholinopropyl. Synthesis: Lower yield (60%) compared to Compound 3, attributed to steric hindrance from the bulkier substituent.

Pyrazolo[4,3-c]pyridine Derivatives

  • 5-Amino-substituted Pyrazolo[4,3-c]pyridine-7-carboxylates (): Structural Differences: Lack the benzothiazine and sulfone groups but retain the pyrazole-pyridine fusion. Pharmacological Activity: Exhibited antihypertensive and antitumor properties, highlighting the role of the pyrazole core in bioactivity .

Thiazolo[3,2-a]pyrimidine Derivatives ():

  • Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b): Structural Differences: Features a thiazolo-pyrimidine core instead of benzothiazine. Physical Properties: Lower melting point (213–215°C) compared to benzothiazine derivatives, likely due to reduced ring rigidity .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield Pharmacological Activity
Target Compound Pyrazolo[4,3-c]benzothiazine N-(3-Morpholinopropyl), 4-methyl, phenyl Not reported N/A Potential enzyme inhibition
1-(3-Fluorophenyl)-4-methyl-N-phenyl-1,4-dihydropyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide 5,5-dioxide Pyrazolo[4,3-c]benzothiazine N-Phenyl, 3-fluorophenyl 202–204 70% Antiviral (HCV NS5B inhibitor)
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, furan 213–215 68% Not reported
5-Amino-pyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolo[4,3-c]pyridine Ethoxycarbonyl, amino Not reported 68–82% Antitumor, antihypertensive

Key Research Findings

  • Synthetic Accessibility: Benzothiazine derivatives (e.g., Compounds 3 and 4) are synthesized via palladium-catalyzed coupling or nucleophilic substitution, with yields ranging from 60–70%. The morpholinopropyl chain in the target compound may enhance solubility but complicate purification .
  • Bioactivity Trends: Substitution at the carboxamide position (e.g., morpholinopropyl vs. phenyl) influences enzyme-binding affinity. The morpholine group’s tertiary nitrogen may enhance interactions with polar residues in viral polymerases .
  • Thermal Stability: Benzothiazine derivatives generally exhibit higher melting points (>200°C) than thiazolo-pyrimidines, attributed to stronger π-stacking in the fused aromatic system .

Biological Activity

Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-4-methyl-N-(3-morpholinopropyl)-1-phenyl-, 5,5-dioxide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity with a focus on its anti-HIV properties and inhibitory effects on monoamine oxidases (MAO), which are significant targets in the treatment of various diseases.

Chemical Structure

The compound features a pyrazolo-benzothiazine core structure, which is known for its potential therapeutic applications. The presence of the carboxamide functional group enhances its biological activity by facilitating interactions with biological targets.

1. Anti-HIV Activity

A series of studies have demonstrated the anti-HIV activity of pyrazolobenzothiazine derivatives. A notable study synthesized fifteen new derivatives and evaluated their effectiveness against HIV-1. The findings revealed that thirteen of these compounds exhibited significant inhibitory effects with effective concentration (EC50) values less than 20 μM. These results indicate the potential of this compound class as a basis for developing new anti-HIV agents .

CompoundEC50 (μM)Cytotoxicity
5a<20Toxic to PBM, CEM, Vero cell lines
.........

2. Monoamine Oxidase Inhibition

The pyrazolobenzothiazine derivatives have also been investigated for their ability to inhibit monoamine oxidases (MAO), particularly MAO-A and MAO-B. One study identified compound 3b as a potent MAO-A inhibitor with an IC50 value of 0.003 ± 0.0007 μM, while compound 4d was noted as an effective MAO-B inhibitor with an IC50 value of 0.02 ± 0.001 μM. These findings suggest that modifications to the pyrazolobenzothiazine structure can enhance MAO inhibition, potentially leading to new treatments for neurodegenerative disorders such as Parkinson's disease .

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)
3b0.003 ± 0.0007-
4d-0.02 ± 0.001

The biological activity of pyrazolobenzothiazine derivatives is attributed to their ability to interact with specific enzyme targets. For instance, the binding modes of these compounds in the active site of MAO have been elucidated through molecular docking studies, revealing how structural modifications can influence their inhibitory potency .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolobenzothiazine derivatives:

  • Study on Anti-HIV Activity : A comprehensive screening of various derivatives showed promising results in inhibiting HIV replication while maintaining manageable cytotoxicity levels.
  • MAO Inhibition Studies : Research demonstrated that specific modifications to the pyrazolobenzothiazine scaffold significantly improved selectivity and potency against MAO enzymes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions (e.g., solvents, catalysts) be optimized?

  • Methodology : The compound’s core structure is synthesized via cyclization of hydrazine derivatives with substituted benzothiazine precursors. For example, ring expansion of 2-(2-oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide under ultrasonic irradiation followed by N-methylation and hydrazine-mediated cyclization yields the pyrazolobenzothiazine scaffold . Optimization involves adjusting reaction time (e.g., 2–12 hours), temperature (reflux conditions in acetic anhydride), and stoichiometric ratios (e.g., 1:1 molar ratio of intermediates). Yields typically range from 57% to 70% .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry of the morpholinopropyl and phenyl substituents. Key signals include δ 3.00 ppm (SO2CH3) and δ 7.29–8.01 ppm (aromatic protons) .
  • IR : Validate carboxamide (C=O stretch at ~1650–1719 cm⁻¹) and sulfone (SO2 symmetric/asymmetric stretches at ~1150–1350 cm⁻¹) .
  • HPLC : Use a mobile phase of methanol/water/0.2 M NaH2PO4/0.4 M tetrabutylammonium hydroxide (5:1:2:3) at pH 5.5 to assess purity .

Q. What preliminary biological assays are recommended for screening bioactivity?

  • Methodology :

  • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to streptomycin/clotrimazole .
  • Antioxidant : DPPH radical scavenging assays (IC50 values < 50 µM reported for carboxamide derivatives) .

Advanced Research Questions

Q. How do substituent modifications (e.g., morpholinopropyl vs. arylidene groups) influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent Biological Impact Reference
N-Morpholinopropyl Enhances solubility and CNS penetration due to tertiary amine moiety.
Arylidene Hydrazides Improves antiviral activity (e.g., anti-HIV-1 EC50: 0.8–2.3 µM) via π-π stacking.
Methyl at C4 Stabilizes the 1,4-dihydro conformation, critical for binding to thiazine receptors.
  • Experimental Design : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like HIV-1 reverse transcriptase or bacterial topoisomerases .

Q. How can contradictory data on antimicrobial potency across studies be resolved?

  • Methodology :

  • Standardize Assays : Use CLSI guidelines for MIC determination to minimize variability in inoculum size or growth media .
  • Check Substituent Effects : Compare logP values (e.g., morpholinopropyl derivatives have higher hydrophilicity than arylidenes, affecting membrane permeability) .
  • Synergistic Studies : Combine with β-lactamase inhibitors if resistance mechanisms are suspected .

Q. What strategies improve pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • Methodology :

  • Prodrug Design : Esterify the carboxamide group to enhance oral absorption (e.g., tert-butyl esters increased bioavailability by 40% in rodent models) .
  • CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., morpholine ring oxidation) and modify substituents .

Q. How can molecular docking guide the design of derivatives targeting specific enzymes?

  • Case Study : Docking into the DHFR (PDB: 1KMS) active site revealed that the pyrazolobenzothiazine scaffold forms hydrogen bonds with Thr56 and Val115 residues. Derivatives with electron-withdrawing groups (e.g., -CN) showed improved binding scores (-9.2 kcal/mol vs. -7.5 kcal/mol for unsubstituted analogs) .

Data Contradiction Analysis

Q. Why do some studies report high antiviral activity while others show negligible effects?

  • Resolution :

  • Viral Strain Variability : Anti-HIV activity (EC50: 0.8 µM) was observed in HIV-1VB59 but not in HIV-2ROD .
  • Cellular Uptake Differences : Carboxamides with logP > 3.5 showed better penetration in T-cell lines (e.g., MT-4) than in macrophages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.